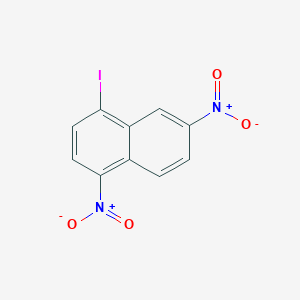
4-Iodo-1,6-dinitronaphthalene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-Iodo-1,6-dinitronaphthalene is an organic compound with the molecular formula C10H5IN2O4 It is a derivative of naphthalene, characterized by the presence of iodine and nitro groups at specific positions on the naphthalene ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 4-Iodo-1,6-dinitronaphthalene typically involves the nitration of 1-iodonaphthalene. The nitration process can be carried out using a mixture of nitric acid and sulfuric acid under controlled conditions. The reaction is usually performed at low temperatures to ensure the selective introduction of nitro groups at the desired positions on the naphthalene ring .
Industrial Production Methods: Industrial production of dinitronaphthalene compounds, including this compound, often employs similar nitration techniques. advancements in green chemistry have led to the development of more environmentally friendly methods, such as using solid superacid catalysts like sulfated zirconia (SO42−/ZrO2) in the presence of dioxygen and acetic anhydride .
Analyse Des Réactions Chimiques
Types of Reactions: 4-Iodo-1,6-dinitronaphthalene undergoes various chemical reactions, including:
Nitration: Introduction of additional nitro groups.
Reduction: Conversion of nitro groups to amino groups.
Substitution: Replacement of the iodine atom with other substituents.
Common Reagents and Conditions:
Nitration: Nitric acid and sulfuric acid.
Reduction: Hydrogenation using catalysts like palladium on carbon.
Substitution: Halogen exchange reactions using reagents like sodium iodide.
Major Products:
Reduction: Formation of 4-amino-1,6-dinitronaphthalene.
Substitution: Formation of various substituted naphthalene derivatives.
Applications De Recherche Scientifique
4-Iodo-1,6-dinitronaphthalene has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Potential use in the development of biologically active compounds.
Medicine: Investigated for its potential pharmacological properties.
Industry: Utilized in the production of dyes, explosives, and other industrial chemicals.
Mécanisme D'action
The mechanism of action of 4-Iodo-1,6-dinitronaphthalene involves its interaction with specific molecular targets. The nitro groups on the compound can undergo redox reactions, leading to the formation of reactive intermediates. These intermediates can interact with cellular components, potentially leading to various biological effects. The exact molecular pathways and targets are still under investigation .
Comparaison Avec Des Composés Similaires
- 1,5-Dinitronaphthalene
- 1,8-Dinitronaphthalene
- 4-Iodo-1,8-dinitronaphthalene
Comparison: 4-Iodo-1,6-dinitronaphthalene is unique due to the specific positioning of the iodine and nitro groups, which imparts distinct chemical properties.
Propriétés
Numéro CAS |
827041-35-0 |
|---|---|
Formule moléculaire |
C10H5IN2O4 |
Poids moléculaire |
344.06 g/mol |
Nom IUPAC |
4-iodo-1,6-dinitronaphthalene |
InChI |
InChI=1S/C10H5IN2O4/c11-9-3-4-10(13(16)17)7-2-1-6(12(14)15)5-8(7)9/h1-5H |
Clé InChI |
BQAWSSGGAPMESH-UHFFFAOYSA-N |
SMILES canonique |
C1=CC2=C(C=CC(=C2C=C1[N+](=O)[O-])I)[N+](=O)[O-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


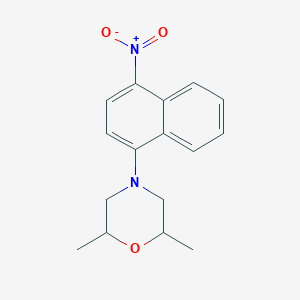
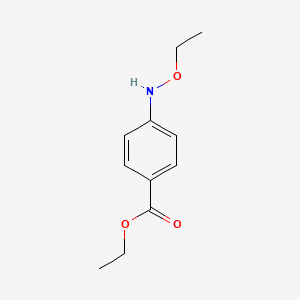
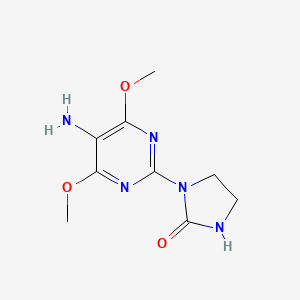
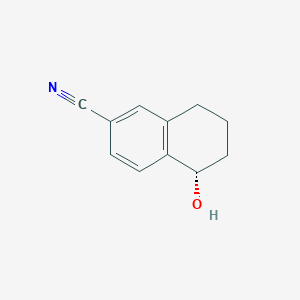
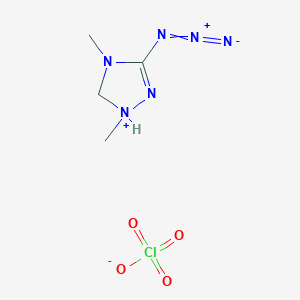
![2-({5-[(Prop-2-yn-1-yl)oxy]pentyl}oxy)oxane](/img/structure/B14202581.png)
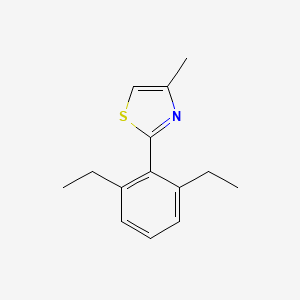
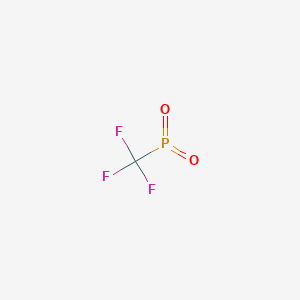
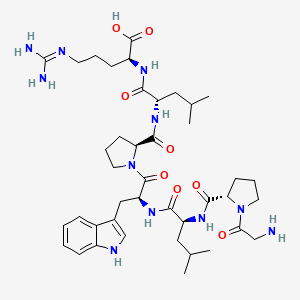
![(4-Hydroxyphenyl)[3-methoxy-2-(methoxymethoxy)phenyl]methanone](/img/structure/B14202599.png)
![3-Pyridinecarboxylic acid, 2-[4-(1,1-dimethylethyl)phenoxy]-6-methyl-](/img/structure/B14202605.png)
![6-[(1-Methylpiperidin-4-yl)methoxy]isoquinoline;2,2,2-trifluoroacetic acid](/img/structure/B14202612.png)
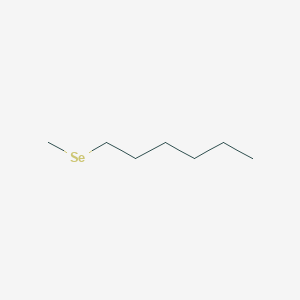
![{4-[(4-Fluorophenyl)methyl]piperazin-1-yl}(5-nitrofuran-2-yl)methanone](/img/structure/B14202625.png)
